Benzyloxycarbonyl-3-aminoglutaric acid
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Overview
Description
Benzyloxycarbonyl-3-aminoglutaric acid is a chemical compound with the molecular formula C13H15NO6 and a molecular weight of 281.26 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyloxycarbonyl-3-aminoglutaric acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This protection is achieved through the reaction of 3-aminoglutaric acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective protection of the amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyloxycarbonyl-3-aminoglutaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amino group.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include:
- Oxo derivatives from oxidation.
- Free amino derivatives from reduction.
- Various substituted derivatives from substitution reactions .
Scientific Research Applications
Benzyloxycarbonyl-3-aminoglutaric acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyloxycarbonyl-3-aminoglutaric acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group acts as a protective group, allowing selective reactions to occur at other functional sites. This selective protection is crucial in multi-step synthesis processes where specific functional groups need to be preserved .
Comparison with Similar Compounds
Similar Compounds
- Benzyloxycarbonyl-2-aminoglutaric acid
- Benzyloxycarbonyl-4-aminoglutaric acid
- Benzyloxycarbonyl-3-aminopentanoic acid
Uniqueness
Benzyloxycarbonyl-3-aminoglutaric acid is unique due to its specific structural configuration, which allows for selective protection and deprotection of the amino group. This selectivity is advantageous in synthetic chemistry, where precise control over reaction pathways is essential .
Properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c15-11(16)6-10(7-12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVBMZPOXNHDCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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